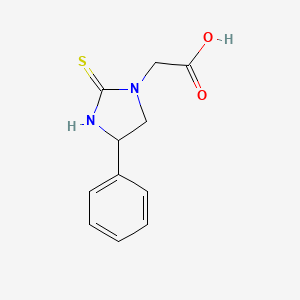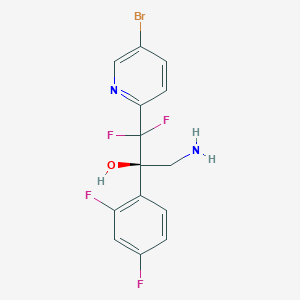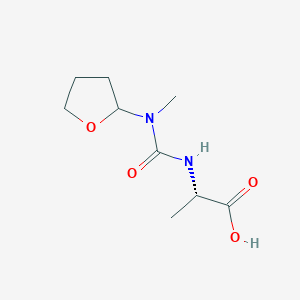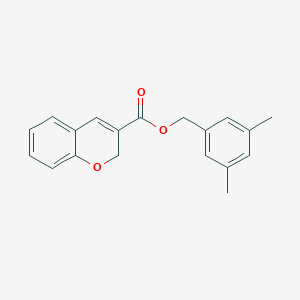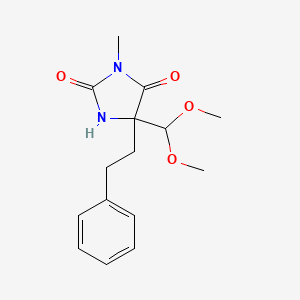
5-(Dimethoxymethyl)-3-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(dimethoxymethyl)-3-methyl-5-phenethylimidazolidine-2,4-dione is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethoxymethyl group, a methyl group, and a phenethyl group attached to an imidazolidine-2,4-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethoxymethyl)-3-methyl-5-phenethylimidazolidine-2,4-dione typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5-(dimethoxymethyl)-3-methyl-5-phenethylimidazolidine-2,4-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazolidine-2,4-dione derivatives .
Aplicaciones Científicas De Investigación
5-(dimethoxymethyl)-3-methyl-5-phenethylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 5-(dimethoxymethyl)-3-methyl-5-phenethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(dimethoxymethyl)-3-methyl-5-phenethylimidazolidine-2,4-dione include other imidazolidine-2,4-dione derivatives with different substituents. Examples include 5-methyl-5-phenethylimidazolidine-2,4-dione and 5-(methoxymethyl)-3-methyl-5-phenethylimidazolidine-2,4-dione .
Uniqueness
What sets 5-(dimethoxymethyl)-3-methyl-5-phenethylimidazolidine-2,4-dione apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
7251-40-3 |
|---|---|
Fórmula molecular |
C15H20N2O4 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
5-(dimethoxymethyl)-3-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O4/c1-17-12(18)15(16-14(17)19,13(20-2)21-3)10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3,(H,16,19) |
Clave InChI |
DSSBAXVLQCJQHH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(NC1=O)(CCC2=CC=CC=C2)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


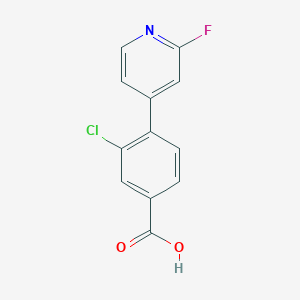
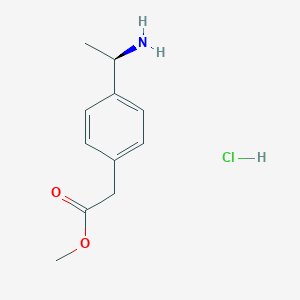
![1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one](/img/structure/B12933724.png)

![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
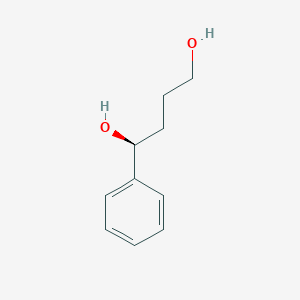
![[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B12933751.png)
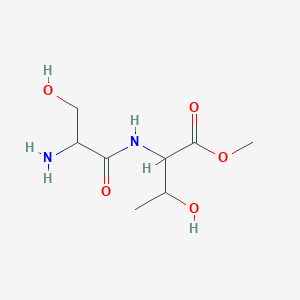
![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)

